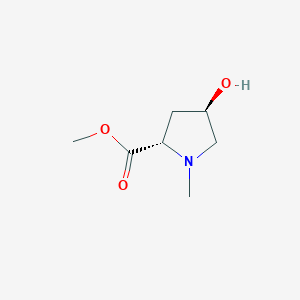

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as (R)- and (S)-α-(hydroxymethyl)pyroglutamic acid esters from L-proline demonstrates the chemical transformations that can be applied to hydroxy-L-proline derivatives to achieve complex structures (Shinada, Yoshida, & Ohfune, 2009). The preparation of various L-proline and hydroxy-L-proline derivatives has been detailed, showing a broad range of enantioselectivity and chemical functionality that can be achieved through classical synthetic methods (González, Abad, Santano, & Minguillón, 2004).

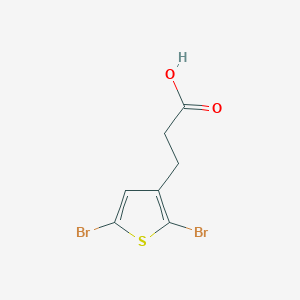

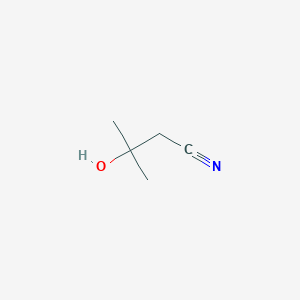

Molecular Structure Analysis

The molecular structure of similar compounds, like the protected derivative of trans-4-hydroxy-L-proline, reveals a twisted conformation of the pyrrolidine ring, highlighting the complex stereochemistry of these molecules (Clegg, Deboves, & Elsegood, 2003). This intricate structure is fundamental to understanding the chemical reactivity and properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester.

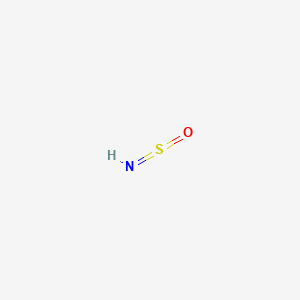

Chemical Reactions and Properties

Chemical transformations of hydroxy-L-proline derivatives showcase the reactivity of these compounds. For example, the conversion of 4-hydroxy-L-proline to its N-nitroso-derivative indicates the susceptibility of these molecules to undergo oxidative nitrosation, providing insights into the chemical properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester (Fonari, Chumakov, Duca, Ganin, Yavolovskii, Lis, & Simonov, 2006).

Physical Properties Analysis

The synthesis and characterization of polymers derived from hydroxyproline, such as poly(trans-4-hydroxy-l-proline ester), highlight the biodegradable and polycationic nature of these materials. This provides valuable information on the physical properties of related compounds, offering insights into their stability, degradation, and interaction with biological molecules (Lee, Yang, & Huang, 1999).

Scientific Research Applications

1. Promotion of Low-Temperature Methanol Dehydration

- Summary of Application: Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .

- Methods of Application: Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME .

- Results or Outcomes: The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C). This is consistent with the promoted reaction being a bimolecular reaction between methanol and ester species adsorbed at the catalyst active sites .

2. Sugar-Based Emulsifiers

- Summary of Application: Sugar-based emulsifiers, which are mainly bio-surfactants, have various types of applications in daily life activities .

- Methods of Application: Different routes of production of mono and polysaccharide-based emulsifiers and their industrial advantages are exclusively highlighted .

- Results or Outcomes: Many of the synthetic procedures are associated with the use of natural ingredients to prepare emulsions concerning “eco-friendly” selective materials .

Safety And Hazards

Like all chemicals, esters should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also cause eye irritation or damage . It’s important to use appropriate protective equipment when handling esters and to use them in a well-ventilated area .

Future Directions

properties

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOHENGSJXRMSW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.